molecular formula C24H25N5O2 B6439885 6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}quinoline CAS No. 2549021-77-2

6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}quinoline

Cat. No.: B6439885
CAS No.: 2549021-77-2
M. Wt: 415.5 g/mol
InChI Key: QVDHKJRAEVYYBI-UHFFFAOYSA-N
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Description

6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}quinoline is a synthetic compound of significant interest in medicinal chemistry and preclinical research, particularly in the field of central nervous system (CNS) disorders. Its core structure is based on the imidazo[1,2-b]pyridazine scaffold, a heterocyclic system recognized for its potential in drug discovery. Compounds featuring this scaffold are frequently investigated as potent and selective inhibitors of phosphodiesterase 10A (PDE10A) . PDE10A is an enzyme highly enriched in the medium spiny neurons of the striatum, and it represents a prominent therapeutic target for a range of neuropsychiatric and neurodegenerative diseases, including schizophrenia, Huntington's disease, and Parkinson's disease . Inhibition of PDE10A is believed to modulate neuronal signaling by elevating intracellular cyclic nucleotide levels, offering a potential mechanism to address the underlying pathophysiology of these conditions. The molecular architecture of this compound skillfully incorporates key pharmacophoric elements. The presence of the 2,3-dimethylimidazo[1,2-b]pyridazine moiety is characteristic of many PDE10A inhibitors described in the scientific literature . Furthermore, the piperidine ring, a common feature in bioactive molecules, serves to optimize physicochemical properties and can act as a critical scaffold for interaction with biological targets . This specific structural combination makes this compound a valuable tool for researchers seeking to elucidate novel signaling pathways in the brain and evaluate new therapeutic strategies for debilitating CNS conditions.

Properties

IUPAC Name

[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-quinolin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-16-17(2)29-22(26-16)7-8-23(27-29)31-15-18-9-12-28(13-10-18)24(30)20-5-6-21-19(14-20)4-3-11-25-21/h3-8,11,14,18H,9-10,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDHKJRAEVYYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}quinoline typically begins with the preparation of intermediate compounds, followed by a series of condensation and coupling reactions.

  • Intermediate Synthesis

    • Step 1: : Synthesize 2,3-dimethylimidazo[1,2-b]pyridazine through a cyclization reaction involving appropriate starting materials.

    • Step 2: : Functionalize the intermediate to incorporate the oxy-methyl piperidine carbonyl group.

  • Final Coupling

    • Step 1: : Couple the functionalized intermediate with quinoline using a palladium-catalyzed cross-coupling reaction.

    • Step 2: : Purify the final product using chromatographic techniques.

Industrial Production Methods

For large-scale production, continuous flow processes may be employed to optimize yield and purity. Reaction conditions are meticulously controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}quinoline undergoes various reactions, including:

  • Oxidation: : Oxidative cleavage of functional groups.

  • Reduction: : Hydrogenation of specific sites within the molecule.

  • Substitution: : Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Employing hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

  • Substitution: : Utilization of reagents like sodium hydroxide or alkyl halides under controlled temperatures and solvents.

Major Products

The products of these reactions vary widely depending on the specific reaction conditions and reagents used, ranging from modified quinoline derivatives to complex heterocycles.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound's structure enables its use as a ligand in catalysis for organic transformations.

Biology

  • Antimicrobial Agents: : Potential for development as antimicrobial compounds due to its heterocyclic nature.

Medicine

  • Pharmacological Research: : Studied for potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry

  • Material Science: : Applications in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}quinoline exerts its effects through interaction with specific molecular targets. The compound's mechanism involves binding to enzymes or receptors, modulating their activity, and influencing cellular pathways. Its imidazopyridazine core is known to engage in hydrogen bonding and van der Waals interactions, crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems and Substituents

Compound Name/Identifier Core Structure Substituents Key Structural Differences
Target Compound Quinoline + imidazo[1,2-b]pyridazine 2,3-dimethyl on imidazopyridazine; piperidine-carbonyl linker Unique dimethyl substitution and ether-oxygen linker enhance lipophilicity and hydrogen-bond potential.
6-{[6-(1-Methylpyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl}quinoline Quinoline + imidazo[1,2-b]pyridazine 1-methylpyrazole on imidazopyridazine; methylene linker Pyrazole substituent introduces polar N-H interactions, while methylene linker reduces conformational rigidity compared to the target’s piperidine-carbonyl group.
6-((6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl)thio)quinoline Quinoline + triazolo[4,3-b]pyridazine 1-methylpyrazole; thioether linker Triazolo-pyridazine core lacks the imidazole ring’s basicity, and thioether linker may confer metabolic instability compared to the target’s ether-oxygen bridge.
1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine Imidazo[1,2-b]pyridazine Pyrrolidine substituent Absence of quinoline reduces aromatic stacking potential; pyrrolidine substituent lowers steric hindrance relative to the target’s dimethyl group.

Physicochemical and Calculated Properties

Property Target Compound (Inferred) 6-{[6-(1-Methylpyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl}quinoline 1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine
XlogP ~2.5 (estimated due to dimethyl groups) Not reported 1.3
Hydrogen-Bond Acceptors 8 (quinoline N, carbonyl O, ether O, imidazopyridazine N) 7 3
Rotatable Bonds 6 (piperidine linker) 3 (methylene linker) 1
Topological Polar Surface Area (TPSA) ~90 Ų (estimated) Not reported 33.4 Ų

Its piperidine-carbonyl linker increases rotatable bonds, which may reduce oral bioavailability compared to simpler analogs .

Pharmacological Implications (Inferred)

  • Quinoline-imidazopyridazine hybrids (e.g., ) are explored as kinase inhibitors due to their planar aromatic systems. The target’s dimethyl groups may enhance binding pocket interactions.
  • Piperidine linkers, as in spiro-piperidine-quinolines , can improve solubility and metabolic stability compared to methylene or thioether linkers.
  • The pyrrolidine-substituted imidazopyridazine demonstrates reduced complexity (TPSA = 33.4 Ų), favoring CNS penetration, whereas the target’s higher TPSA may limit blood-brain barrier crossing.

Biological Activity

The compound 6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}quinoline is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N6O3C_{20}H_{26}N_{6}O_{3} with a molecular weight of 398.5 g/mol. It features multiple heterocyclic structures that contribute to its biological properties.

PropertyValue
Molecular FormulaC20H26N6O3
Molecular Weight398.5 g/mol
IUPAC Name[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in critical biochemical pathways. These interactions can modulate enzyme activities, receptor functions, and cellular signaling pathways.

Potential Mechanisms:

  • Inhibition of Kinases: The compound may inhibit specific kinases involved in cancer cell proliferation.
  • DNA Intercalation: Its structure suggests potential for intercalating into DNA, disrupting replication and transcription processes.
  • Antioxidant Activity: The presence of certain functional groups may confer antioxidant properties.

Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, compounds similar to the target molecule have shown efficacy against various cancer cell lines such as A431 human epidermoid carcinoma cells. The activity is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Case Study:
A study on related quinoxaline derivatives demonstrated that certain compounds inhibited Stat3 phosphorylation in A431 cells, suggesting a mechanism linked to oncogenic signaling pathways .

Antimicrobial Activity

Some derivatives have been evaluated for their antimicrobial effects against various pathogens. The structure's complexity allows for interactions with bacterial enzymes or cell membranes, potentially leading to bactericidal effects.

Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to This compound :

  • Synthesis Methods:
    • Various synthetic routes have been explored to optimize yield and purity.
    • Microwave-assisted synthesis has been highlighted as an eco-friendly approach for producing related compounds with enhanced biological activity .
  • Biological Evaluations:
    • In vitro assays have shown that structural modifications can significantly enhance anticancer and antimicrobial activities.
    • Structure-activity relationship (SAR) studies are crucial for understanding how different substituents affect biological outcomes.

Q & A

Q. What are the optimal synthetic routes for preparing 6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}quinoline?

  • Methodological Answer : The synthesis involves multi-step protocols:

Core Formation : Construct the imidazo[1,2-b]pyridazine core via cyclization reactions using precursors like substituted pyridazines.

Piperidine Functionalization : Introduce the piperidine moiety through nucleophilic substitution or coupling reactions.

Quinoline Coupling : Attach the quinoline group via a carbonyl linkage (e.g., using carbodiimide coupling agents).
Critical parameters include reaction temperature (60–120°C), solvent choice (DMF or THF), and catalysts (e.g., Pd for cross-coupling). Purification often requires column chromatography with hexane/EtOAc gradients .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions and stereochemistry.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • HPLC-PDA : Ensures purity (>95%) and detects byproducts.
  • X-ray Crystallography (if crystals are obtainable): Resolves 3D conformation and bond angles .

Q. How can researchers identify potential biological targets for this compound?

  • Methodological Answer :
  • In Silico Screening : Use molecular docking (AutoDock, Schrödinger) to predict interactions with kinases or GPCRs, leveraging the quinoline and piperidine motifs.
  • Biochemical Assays : Test inhibition of enzymes (e.g., phosphodiesterases) or receptor-binding assays (radioligand displacement).
  • Cellular Models : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3/7) in cancer cell lines .

Advanced Research Questions

Q. What strategies address poor solubility of this compound in aqueous buffers during in vitro studies?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO (≤0.1%) or cyclodextrin-based solubilization.
  • Prodrug Design : Modify the piperidine or quinoline group with hydrophilic moieties (e.g., phosphate esters).
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • Methodological Answer :
  • Substituent Variation : Systematically alter the 2,3-dimethyl group on the imidazo[1,2-b]pyridazine or the piperidine’s methylene linker.
  • Bioisosteric Replacement : Substitute the quinoline carbonyl with sulfonamide or urea groups.
  • Pharmacophore Mapping : Identify critical binding features (e.g., hydrogen-bond acceptors) using 3D-QSAR models .

Q. What experimental designs resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Standardized Assays : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays).
  • Off-Target Profiling : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific effects.
  • Metabolic Stability Testing : Assess CYP450 interactions to explain variability in in vivo efficacy .

Q. What role does regioselectivity play in the synthesis of imidazo[1,2-b]pyridazine intermediates?

  • Methodological Answer : Regioselectivity is controlled by:
  • Catalytic Systems : Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to position substituents.
  • Temperature Modulation : Lower temperatures (0–25°C) favor kinetic over thermodynamic products.
  • Directing Groups : Use halogen or nitro groups to steer cyclization .

Q. How can computational modeling predict metabolic pathways for this compound?

  • Methodological Answer :
  • ADMET Predictors : Tools like SwissADME or MetaCore simulate Phase I/II metabolism (e.g., oxidation at the piperidine ring).
  • Density Functional Theory (DFT) : Calculate activation energies for CYP-mediated reactions.
  • In Vitro Hepatocyte Models : Validate predictions using human liver microsomes .

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